Superior Nitration Yield of 3,5-Dimethyl-4-nitro-1H-pyrazole in Environmentally Benign Protocol
In an environmentally friendly nitration method using silica-bismuth nitrate, the synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole from 3,5-dimethylpyrazole achieved a yield of ~96% [1]. In contrast, the nitration of unsubstituted pyrazole under identical conditions gave a yield of only ~84% [1]. The electron-donating methyl groups at positions 3 and 5 activate the pyrazole ring towards electrophilic nitration at the 4-position, resulting in a 12% higher yield compared to pyrazole [2].
| Evidence Dimension | Synthetic Yield (Nitration Reaction) |
|---|---|
| Target Compound Data | ~96% yield from 3,5-dimethylpyrazole |
| Comparator Or Baseline | Pyrazole (unsubstituted): ~84% yield |
| Quantified Difference | Approximately 12 percentage points higher |
| Conditions | Silica-bismuth nitrate nitration system at room temperature |
Why This Matters
A 12% higher yield directly translates to reduced raw material costs and less waste generation per unit of product, making 3,5-DMNP the economically and environmentally preferred choice for large-scale nitropyrazole synthesis.
- [1] Ravi, P., Gore, G. M., Tewari, S. P., & Sikder, A. K. (2013). A Simple and Environmentally Benign Nitration of Pyrazoles by Impregnated Bismuth Nitrate. Journal of Heterocyclic Chemistry, 50(6), 1322-1327. View Source
- [2] ChemistryViews. (2023). First Azole Bonded to Seven Nitro Groups. Retrieved from https://www.chemistryviews.org/first-azole-bonded-to-seven-nitro-groups/ View Source
